4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole
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Overview
Description
4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole is an organic compound that belongs to the class of benzothiadiazoles It is characterized by the presence of two 4-fluorophenyl groups attached to the 4 and 7 positions of the benzothiadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluoroaniline and 2,1,3-benzothiadiazole.
Coupling Reaction: The 4-fluoroaniline is subjected to a coupling reaction with 2,1,3-benzothiadiazole in the presence of a suitable catalyst, such as palladium, under controlled conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale coupling reactions using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter its electronic properties and make it suitable for different applications.
Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems, enhancing its optoelectronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole has a wide range of applications in scientific research, including:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to its excellent charge transport properties.
Materials Science: The compound is studied for its potential use in the fabrication of advanced materials with unique electronic and optical properties.
Biological Applications: Research is ongoing to explore its potential as a fluorescent probe for biological imaging and sensing applications.
Medicinal Chemistry: Its derivatives are being investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism by which 4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole exerts its effects is primarily related to its electronic structure. The presence of the benzothiadiazole core and the fluorophenyl groups allows for efficient charge transfer and delocalization, making it an excellent candidate for optoelectronic applications. The compound interacts with molecular targets through π-π stacking interactions and hydrogen bonding, influencing various pathways involved in electronic and optical processes.
Comparison with Similar Compounds
Similar Compounds
4,7-Bis(4-chlorophenyl)-2,1,3-benzothiadiazole: Similar structure but with chlorine atoms instead of fluorine, leading to different electronic properties.
4,7-Bis(4-bromophenyl)-2,1,3-benzothiadiazole:
4,7-Bis(4-methylphenyl)-2,1,3-benzothiadiazole: The presence of methyl groups affects the compound’s solubility and electronic characteristics.
Uniqueness
4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole is unique due to the presence of fluorine atoms, which enhance its electron-withdrawing properties and improve its stability and performance in optoelectronic devices. The fluorine atoms also contribute to the compound’s ability to form strong hydrogen bonds and π-π interactions, making it a valuable material for various scientific and industrial applications.
Biological Activity
Chemical Identity
4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole (CAS No. 919282-38-5) is a compound belonging to the benzothiadiazole class. It has a molecular formula of C18H10F2N2S and a molecular weight of approximately 324.35 g/mol. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and material science.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiadiazole derivatives, including this compound. Research indicates that modifications on the benzothiadiazole core can significantly enhance anticancer activity. For instance:
- In vitro Studies : Compounds exhibiting structural similarities to this compound have shown promising results against various cancer cell lines. For example, derivatives with halogen substitutions demonstrated enhanced cytotoxicity against MCF-7 breast cancer cells with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Mechanism of Action : Studies suggest that these compounds may exert their effects through the inhibition of critical cellular pathways involved in tumor growth and metastasis. The presence of fluorine atoms is believed to enhance binding affinity to target proteins within cancer cells .
Antiviral Activity
The antiviral properties of benzothiadiazole derivatives have also been explored:
- Anti-HIV Activity : Some studies report that fluorinated benzothiadiazoles exhibit significant anti-HIV activity. For instance, a related compound showed an EC50 value of 0.0364 µM against HIV-1 . The structure-activity relationship (SAR) analysis indicates that specific substitutions on the phenyl rings can modulate antiviral potency.
Antimicrobial Effects
Benzothiadiazoles have been investigated for their antimicrobial properties as well:
- Antibacterial Activity : Compounds similar to this compound have demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, derivatives showed higher activity than gentamicin against E. coli and S. aureus with minimum inhibitory concentrations (MIC) as low as 8 µg/mL .
Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study conducted by Hosny et al. evaluated the anticancer efficacy of various benzothiadiazole derivatives against different cancer cell lines, including MCF-7 and HeLa cells. The study found that certain modifications led to significant increases in cytotoxicity compared to standard treatments.
Case Study 2: Antiviral Mechanism Exploration
Research into the antiviral mechanisms of benzothiadiazoles revealed that compounds with fluorine substitutions could effectively inhibit viral replication by interacting with viral proteins crucial for entry into host cells.
Properties
CAS No. |
919282-38-5 |
---|---|
Molecular Formula |
C18H10F2N2S |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
4,7-bis(4-fluorophenyl)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C18H10F2N2S/c19-13-5-1-11(2-6-13)15-9-10-16(18-17(15)21-23-22-18)12-3-7-14(20)8-4-12/h1-10H |
InChI Key |
OFAFRHYSUZTOHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C3=NSN=C23)C4=CC=C(C=C4)F)F |
Origin of Product |
United States |
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